molecular formula C16H16O3 B5800551 (4-Ethoxyphenyl) 3-methylbenzoate

(4-Ethoxyphenyl) 3-methylbenzoate

Cat. No.: B5800551
M. Wt: 256.30 g/mol
InChI Key: GBUXBODBMPJNNJ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl) 3-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl) 3-methylbenzoate typically involves the esterification of 4-ethoxyphenol with 3-methylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyphenol+3-Methylbenzoic AcidH2SO4(4-Ethoxyphenyl) 3-methylbenzoate+H2O\text{4-Ethoxyphenol} + \text{3-Methylbenzoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Ethoxyphenol+3-Methylbenzoic AcidH2​SO4​​(4-Ethoxyphenyl) 3-methylbenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as p-toluenesulfonic acid can further enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: 4-Ethoxyphenylmethanol.

    Substitution: Halogenated derivatives such as 4-bromo- or 4-chloro-(4-ethoxyphenyl) 3-methylbenzoate.

Scientific Research Applications

(4-Ethoxyphenyl) 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to naturally occurring esters.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl) 3-methylbenzoate is largely dependent on its chemical structure. The ester group can undergo hydrolysis in the presence of enzymes or acidic conditions, releasing the corresponding alcohol and acid. The phenyl ring can participate in various interactions with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    Methyl 4-ethoxybenzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    Ethyl 3-methylbenzoate: Similar structure but has an ethyl group instead of an ethoxy group on the phenyl ring.

    4-Ethoxyphenyl acetate: Similar structure but has an acetate group instead of a methylbenzoate group.

Uniqueness: (4-Ethoxyphenyl) 3-methylbenzoate is unique due to the presence of both an ethoxy group on the phenyl ring and a methyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethoxyphenyl) 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-18-14-7-9-15(10-8-14)19-16(17)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXBODBMPJNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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